molecular formula C11H14OS B13507779 3-((3,4-Dimethylphenyl)thio)propanal

3-((3,4-Dimethylphenyl)thio)propanal

Cat. No.: B13507779
M. Wt: 194.30 g/mol
InChI Key: OAHJIOIVMZYGQZ-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)thio)propanal is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a propanal group attached to a 3,4-dimethylphenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,4-Dimethoxyphenyl)thio)propanal
  • 3-((3,4-Dimethylphenyl)thio)propanoic acid
  • 3-((3,4-Dimethylphenyl)thio)propanol

Uniqueness

3-((3,4-Dimethylphenyl)thio)propanal is unique due to the presence of both the aldehyde group and the 3,4-dimethylphenylthio moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfanylpropanal

InChI

InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3

InChI Key

OAHJIOIVMZYGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCCC=O)C

Origin of Product

United States

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